1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol
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Overview
Description
Alpha-(Nitromethyl)-2-(benzyloxy)benzenemethanol: is an organic compound characterized by the presence of a nitromethyl group, a benzyloxy group, and a benzenemethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol typically involves the nitration of a benzyloxy-substituted benzene derivative followed by reduction and functional group transformations. Common reagents used in these reactions include nitric acid for nitration and reducing agents such as hydrogen gas or metal hydrides for subsequent reduction steps .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more economically viable .
Chemical Reactions Analysis
Types of Reactions: Alpha-(Nitromethyl)-2-(benzyloxy)benzenemethanol undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitro compounds or further to carboxylic acids.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas or metal hydrides.
Substitution: The benzyloxy group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles like halides or amines under basic conditions.
Major Products:
Oxidation: Nitrobenzoic acids or nitrobenzaldehydes.
Reduction: Aminobenzenemethanol derivatives.
Substitution: Various substituted benzyloxybenzenemethanol compounds.
Scientific Research Applications
Alpha-(Nitromethyl)-2-(benzyloxy)benzenemethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-(benzyloxy)phenyl]-2-nitroethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The nitromethyl group can undergo redox reactions, influencing cellular processes. The benzyloxy group may enhance the compound’s binding affinity to specific targets, modulating their activity .
Comparison with Similar Compounds
- Alpha-(Nitromethyl)-2-(methoxy)benzenemethanol
- Alpha-(Nitromethyl)-2-(ethoxy)benzenemethanol
- Alpha-(Nitromethyl)-2-(propoxy)benzenemethanol
Comparison: Alpha-(Nitromethyl)-2-(benzyloxy)benzenemethanol is unique due to the presence of the benzyloxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, ethoxy, and propoxy analogs, the benzyloxy derivative may exhibit different solubility, stability, and interaction profiles with molecular targets .
Properties
IUPAC Name |
2-nitro-1-(2-phenylmethoxyphenyl)ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c17-14(10-16(18)19)13-8-4-5-9-15(13)20-11-12-6-2-1-3-7-12/h1-9,14,17H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAIVKHSRZZERV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC=C2C(C[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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